Magnesium aluminate

Übersicht

Beschreibung

Magnesium aluminate is a mineral belonging to the oxide group, with the chemical formula MgAl₂O₄ . It crystallizes in the cubic crystal system and is known for its hardness and vibrant colors, which range from red, blue, green, to black. The name “spinel” is derived from the Latin word “spinella,” meaning little thorn, referring to its sharp crystal form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium aluminate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. The solid-state reaction involves mixing magnesium oxide (MgO) and aluminum oxide (Al₂O₃) powders, followed by heating at high temperatures (around 1500°C) to form spinel . The sol-gel process involves the transition of a solution system from a liquid “sol” into a solid “gel” phase, which is then calcined to produce spinel . Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures .

Industrial Production Methods

In industrial settings, spinel is often produced using the solid-state reaction method due to its simplicity and cost-effectiveness. The raw materials, MgO and Al₂O₃, are mixed and heated in rotary kilns or electric furnaces. The resulting spinel is then cooled, crushed, and sieved to obtain the desired particle size .

Analyse Chemischer Reaktionen

Solid-State Reactions

Solid-state reactions involve the diffusion of Al³⁺ and Mg²⁺ ions on the surface of MgO and Al₂O₃ particles at high temperatures, leading to the formation of MgAl₂O₄ layers . The general reaction can be represented as:Achieving an even distribution and good contact between MgO and Al₂O₃ particles is crucial for smooth diffusion .

Factors Influencing Solid-State Reactions:

- Temperature : Higher temperatures facilitate the diffusion process, promoting the formation of the spinel phase .

- Mixing Methods : Techniques like bead milling and electrostatic adsorption (ESA) influence the homogeneity of the MgO and Al₂O₃ mixture, affecting the reaction kinetics and the purity of the final product .

- Additives : The addition of certain oxides, such as TiO₂, can promote densification and facilitate sintering at lower temperatures .

Research Findings:

A study comparing electrostatic adsorption (ESA) and bead milling (BM) methods for synthesizing this compound spinel found that a pure spinel phase formed in the ESA-derived sample sintered at 1400°C, whereas the MgO structure remained in the BM-prepared sample even after sintering at 1600°C . This indicates that the homogeneity of the initial mixture significantly impacts the reaction temperature and the completeness of spinel formation .

Wet-Chemical Methods

Wet-chemical methods for synthesizing MgAl₂O₄ include sol-gel synthesis, co-precipitation, and self-combustion . These methods typically involve the formation of a precursor gel or solution, followed by calcination to obtain the spinel phase .

Co-precipitation Method:

In a typical co-precipitation process, magnesium and aluminum salts are dissolved in a solution, followed by the addition of a precipitating agent such as liquor ammonia to form a gel . The resulting precipitate is then calcined at high temperatures to yield MgAl₂O₄ spinel nanocrystallites .

Factors Influencing Wet-Chemical Reactions:

- pH and Temperature : Varying the solution pH and reaction temperature during co-precipitation can affect the particle size and morphology of the resulting spinel nanocrystallites .

- Calcination Temperature and Time : The temperature and duration of calcination influence the crystallinity and phase purity of the this compound spinel .

Research Findings:

One study investigated the synthesis of this compound spinel powder using ball milling and co-precipitation methods. It was observed that ball milling followed by calcination did not lead to complete conversion to the spinel phase, whereas co-precipitation in acid resulted in the formation of this compound spinel at lower calcination temperatures .

Reactions with Additives

The properties of this compound spinel can be modified by introducing additives such as TiO₂ . These additives can influence the microstructure, density, and mechanical properties of the material .

Effect of TiO₂ Addition:

- TiO₂ promotes the formation of a liquid phase during sintering, which enhances densification and facilitates sintering at lower temperatures .

- The addition of TiO₂ can improve the conversion of magnesium and aluminum oxides to the spinel phase at lower temperatures .

Research Findings:

Research on the synthesis of this compound spinel doped with TiO₂ from magnesite waste revealed that the addition of 4 wt.% TiO₂ resulted in optimum properties when sintered at 1400°C . XRD analysis confirmed that spinel formation was fully achieved at this temperature with the 4% TiO₂ addition .

Defect Chemistry and Sintering

The sintering behavior of this compound is influenced by its defect chemistry, which depends on the stoichiometry and the presence of impurities . Deviations from stoichiometry can create defects that affect the diffusion processes during sintering .

Sintering Studies:

- Pressureless sintering studies on excess Al₂O₃, stoichiometric, and excess MgO compositions of MgAl₂O₄ have been conducted at high temperatures to understand the defect reactions and controlling mechanisms .

- The addition of certain compounds, such as MgSO₄, can also affect the spinellisation process .

Wissenschaftliche Forschungsanwendungen

Refractory Materials

High-Temperature Applications

Magnesium aluminate spinel is extensively used in refractory applications due to its high melting point (up to 2000°C), low thermal conductivity, and excellent mechanical strength at elevated temperatures. It is particularly beneficial in environments where thermal stability and resistance to chemical attack are critical.

Recent studies have highlighted the potential of this compound nanoparticles (MANPs) in various applications, particularly in thermal insulation and as components in advanced ceramics.

Thermal Behavior and Insulation

Research indicates that MANPs exhibit minimal heat flow at elevated temperatures, making them suitable for thermal insulation applications. For instance, at 600°C, the heat flow into MANPs is only 0.05 W/g with minimal weight loss during thermal gravimetric analysis (TGA) .

Case Study: Refractory Crucibles

A study demonstrated the synthesis of refractory crucibles using MANPs through a molten salt method. The resulting crucibles showed excellent thermal stability and minimal cracking during sintering processes .

Catalytic Support

This compound is also utilized as a catalyst support due to its high surface area and stability under various reaction conditions. Its application has been explored in:

- Environmental Catalysis : As a support for catalysts used in pollution control technologies.

- Chemical Synthesis : Enhancing the efficiency of reactions by providing a stable platform for catalytic activity.

Doping and Composite Materials

The properties of this compound can be further enhanced by doping with various oxides such as titanium dioxide (TiO₂) and samarium oxide (Sm₂O₃). These dopants can influence the densification process during sintering and improve mechanical properties.

Case Study: Titanium Dioxide Doping

Research has shown that adding TiO₂ significantly affects the liquid phase formation during sintering, leading to improved density and mechanical strength of the resultant this compound spinel . The highest density achieved was approximately 3.05 g/cm³ at 1400°C with a 4% TiO₂ addition .

Case Study: Samarium Oxide Addition

Another study investigated the effect of samarium oxide on this compound spinel compositions. The addition of Sm₂O₃ resulted in improved densification and enhanced cold strength, demonstrating the potential for tailoring material properties through strategic doping .

Wirkmechanismus

The mechanism by which spinel exerts its effects varies depending on its application. In catalysis, spinel’s effectiveness is attributed to its ability to provide active sites for chemical reactions and facilitate the transfer of electrons . In drug delivery, spinel nanoparticles can encapsulate therapeutic agents and release them in a controlled manner . The magnetic properties of spinel are due to the alignment of magnetic moments of the metal ions within its structure, which is utilized in MRI and other magnetic applications .

Vergleich Mit ähnlichen Verbindungen

Magnesium aluminate is unique among similar compounds due to its combination of hardness, chemical stability, and magnetic properties. Similar compounds include:

Magnetite (Fe₃O₄): Known for its strong magnetic properties, but less chemically stable than spinel.

Chromite (FeCr₂O₄): Used in refractory materials and as a pigment, but lacks the magnetic properties of spinel.

Gahnite (ZnAl₂O₄): Similar in structure to spinel but with zinc instead of magnesium, used in ceramics and pigments.

This compound’s versatility and unique properties make it a valuable material in various fields of research and industry.

Biologische Aktivität

Magnesium aluminate (MgAlO), commonly referred to as spinel, is a compound that exhibits a variety of biological activities, making it a subject of interest in both materials science and biomedical applications. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

This compound is synthesized through various methods including solid-state reactions, sol-gel processes, and molten salt methods. The choice of synthesis method can significantly influence the properties of the resulting nanoparticles, such as their size, surface area, and reactivity.

Table 1: Synthesis Methods of this compound

| Synthesis Method | Description | Key Findings |

|---|---|---|

| Solid-State Reaction | Combines MgO and AlO at high temperatures | Produces crystalline spinel with high purity |

| Sol-Gel Method | Uses metal alkoxides as precursors | Results in fine particles with a high surface area |

| Molten Salt Method | Utilizes salts to facilitate reaction | Yields nanoparticles with controlled morphology |

Adsorption Properties

Recent studies have shown that this compound nanoparticles have significant adsorption capabilities for various biomolecules and pollutants. For instance, they can effectively adsorb heavy metals like chromium (Cr(VI)) from aqueous solutions, demonstrating their potential in environmental remediation applications .

Case Study: Lysozyme Interaction

A notable study investigated the interaction between lysozyme (LSZ) and magnesium aluminum silicate microparticles. The results indicated that LSZ could be adsorbed onto magnesium aluminum silicate at different pH levels, affecting both the structure of LSZ and its biological activity. The study found that higher pH levels increased adsorption affinity but reduced overall capacity . This suggests that this compound can be utilized as a delivery system for proteins, potentially enhancing their stability and release profiles.

Table 2: Biological Interaction of this compound Nanoparticles

Nanoparticle-Based Therapies

This compound nanoparticles are being explored for their potential in drug delivery systems. Their biocompatibility and ability to modify drug release profiles make them suitable candidates for targeted therapy. For example, they have been tested for their efficacy in enhancing thermal ablation treatments for tumors by acting as heating enhancers when exposed to laser irradiation .

Biocompatibility Studies

Biocompatibility is crucial for any material intended for biomedical applications. Studies indicate that this compound nanoparticles exhibit low cytotoxicity and favorable interactions with various cell types. For instance, they have shown promising results in promoting osteoblast proliferation and differentiation in vitro, indicating potential use in bone regeneration therapies .

Eigenschaften

IUPAC Name |

magnesium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.4O/q2*-1;+2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCHAFPTQLGIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

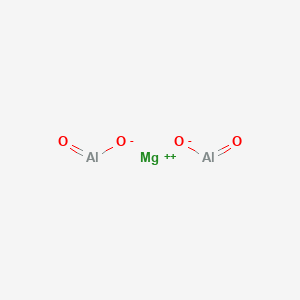

Canonical SMILES |

O=[Al-]=O.O=[Al-]=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO4, Mg(AlO2)2 | |

| Record name | magnesium aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | magnesium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893211 | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1302-67-6, 12068-51-8 | |

| Record name | Spinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.